molecular formula C10H13NO3 B3317418 (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 959575-43-0

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3317418
CAS No.: 959575-43-0
M. Wt: 195.21 g/mol
InChI Key: LFMONIVZGAORJX-APPZFPTMSA-N
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Description

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative featuring a pyrrolidine ring substituted with a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as L-proline.

    Protection: The amino group of L-proline is protected using a tert-butyloxycarbonyl (Boc) group.

    Alkylation: The protected proline undergoes alkylation with furan-2-ylmethyl bromide in the presence of a base such as sodium hydride.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and pyrrolidine moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-(benzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a benzyl group instead of a furan-2-ylmethyl group.

    (2S,4S)-4-(phenylmethyl)pyrrolidine-2-carboxylic acid: Features a phenylmethyl group instead of a furan-2-ylmethyl group.

Uniqueness

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8/h1-3,7,9,11H,4-6H2,(H,12,13)/t7-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMONIVZGAORJX-APPZFPTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

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